4-Hydroxy-2-methylpyrrolidine-2-carboxamide
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Overview
Description
4-Hydroxy-2-methylpyrrolidine-2-carboxamide is a chemical compound with the molecular formula C6H12N2O2. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-2-methylpyrrolidine-2-carboxamide typically involves the reaction of 2-methylpyrrolidine with hydroxylamine under controlled conditions. The reaction is carried out in an aqueous medium at a temperature range of 50-70°C. The product is then purified using recrystallization techniques to obtain a high-purity compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste .
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-2-methylpyrrolidine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions to form various substituted derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions
Major Products Formed
Oxidation: Oxo derivatives of this compound.
Reduction: Various amine derivatives.
Substitution: Substituted pyrrolidine derivatives
Scientific Research Applications
4-Hydroxy-2-methylpyrrolidine-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in enzyme inhibition and protein interactions.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 4-Hydroxy-2-methylpyrrolidine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-2-pyrone: A structurally similar compound with different functional groups.
Pyrrolone and Pyrrolidinone Derivatives: These compounds share the pyrrolidine ring structure but differ in their substituents and biological activities
Uniqueness
4-Hydroxy-2-methylpyrrolidine-2-carboxamide is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its hydroxyl and carboxamide groups enable it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications .
Properties
Molecular Formula |
C6H12N2O2 |
---|---|
Molecular Weight |
144.17 g/mol |
IUPAC Name |
4-hydroxy-2-methylpyrrolidine-2-carboxamide |
InChI |
InChI=1S/C6H12N2O2/c1-6(5(7)10)2-4(9)3-8-6/h4,8-9H,2-3H2,1H3,(H2,7,10) |
InChI Key |
PTVFWRBQWJKYPO-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(CN1)O)C(=O)N |
Origin of Product |
United States |
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